Using core-hole reference states for calculating X-ray photoelectron and emission spectra
Physical Chemistry Chemical Physics Pub Date: 2022-04-28 DOI: 10.1039/D2CP00584K
Abstract
For the calculation of core-ionization energies (IEs), X-ray photoelectron spectra (XPS), and X-ray emission spectra (XES), a commonly applied approach is to use non-Aufbau reference states with a core-hole as either final (IE and XPS) or initial (XES) state. However, such reference states can introduce numerical instabilities in post-HF methods, relating to the denominator of the energy corrections involved. This may become arbitrarily close to zero if a negative virtual orbital is present, e.g. a core-hole, leading to near-singularities. The resulting instabilities lead to severe convergence issues of the calculation schemes and, in addition, can strongly affect both energies and intensities, with oscillator strengths seen to reach values up to 4 × 107. For the K-edge we propose freezing the highest-energy virtual orbitals which contribute to any denominator below a threshold of 0.1 Hartree. Stable and reliable spectra are then produced, with minimal influence due to freezing energetically high-lying virtual orbitals (typically removing <5% of the total number of MOs). The developed protocol is here tested for Møller–Plesset perturbation theory and for the algebraic diagrammatic construction scheme for the polarization propagator, and it is also relevant for coupled cluster theory and other related methods.
Recommended Literature
- [1] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [2] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [3] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [4] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [5] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [6] Cyclam-based dendrimers as ligands for lanthanide ions†
- [7] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [8] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [9] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [10] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 169555-93-5
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 14419-78-4
-
CAS no.: 167750-79-0
-
CAS no.: 1733-55-7